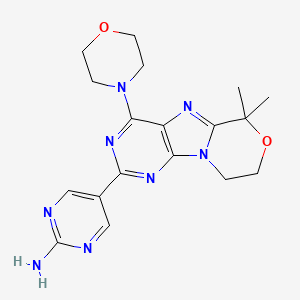

Paxalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Paxalisib mechanism of action PI3K mTOR inhibitor

Molecular Mechanism and Target Affinity

Paxalisib is a dual PI3K and mTOR inhibitor. Its primary mechanism is the inhibition of the Class I PI3K family (α, β, δ, γ isoforms) and the mammalian target of rapamycin (mTOR) kinase, which places it at a key signaling node upstream of mTOR [1] [2]. This dual inhibition is critical, as targeting PI3K alone can be insufficient to suppress the aggressive phenotypes of some cancers [3].

The table below summarizes the quantitative binding affinity (Ki) of this compound for its primary targets, demonstrating high potency, particularly for the PI3Kα and PI3Kδ isoforms [4].

| Target | Affinity (Ki in nM) |

|---|---|

| PI3Kα | 2 nM |

| PI3Kδ | 3 nM |

| PI3Kγ | 10 nM |

| PI3Kβ | 46 nM |

| mTOR | 70 nM |

By inhibiting these targets, this compound blocks the conversion of PIP2 to PIP3, preventing the downstream activation of AKT and its effectors. This leads to reduced tumor cell proliferation, increased apoptosis, and inhibition of cell survival signals [5]. The agent also influences the tumor microenvironment and has been shown to help overcome therapy resistance by modulating transcriptional programs related to cancer stemness and immune evasion [3].

Key Preclinical Experimental Data

The antitumor efficacy of this compound has been validated through various in vitro and in vivo models, primarily focusing on aggressive brain cancers and other solid tumors.

In Vitro Antiproliferative Activity

This compound demonstrates direct antiproliferative effects on cancer cells. The table below lists the half-maximal effective concentration (EC50) values from cell viability assays in several human cancer cell lines [4].

| Cell Line | Cancer Type | EC50 (μM) | Assay Details |

|---|---|---|---|

| PC-3 | Prostate Cancer | 0.4 μM | CellTitre-Glo assay, 3-day incubation |

| U-87 MG ATCC | Glioblastoma | 0.74 μM | CellTitre-Glo assay, 4-day incubation |

| SF-268 | Glioblastoma (CNS cancer) | 1.01 μM | CellTitre-Glo assay, 4-day incubation |

Mechanistic in vitro studies also use western blot analysis to confirm this compound's on-target effects, such as reduced phosphorylation of AKT (pAKT) and modulation of downstream proteins like S6K [1]. Treatment also induces apoptosis, evidenced by increased levels of cleaved caspase-3 and cleaved caspase-9 [4].

In Vivo Efficacy and Pharmacodynamics

This compound's ability to cross the blood-brain barrier (BBB) is a critical feature. In mouse models, a single 25 mg/kg oral dose significantly inhibited pAKT in normal brain tissue at 1 and 6 hours post-dose, proving robust target engagement behind an intact BBB [4].

In a subcutaneous U-87 MG glioblastoma xenograft model, this compound led to dose-dependent tumor growth inhibition [4].

- A dose as low as 2.2 mg/kg showed initial tumor growth inhibition.

- Higher doses produced greater effects, with tumor regressions observed at 17.9 mg/kg.

These studies confirm that this compound is well-tolerated at efficacious doses [4].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow for experimentally verifying its mechanism of action, from in vitro testing to in vivo validation.

Diagram depicting the PI3K/mTOR pathway targeted by this compound and the associated experimental validation workflow.

Combination Therapy and Clinical Translation

A key discovery in the mechanism of this compound is the emergence of therapy resistance through compensatory pathway activation.

- Mechanism of Resistance: RNASeq analysis after this compound treatment in ATRT models identified reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway as a key resistance mechanism [1].

- Rational Combination: This finding led to the rational combination of this compound with Mirdametinib (a MEK inhibitor). Studies confirmed that this dual-pathway blockade creates a synergistic effect (Bliss synergy score: 16.77), leading to reduced tumor viability, increased apoptosis, and enhanced cell senescence [1].

This combination strategy has moved into clinical trials. Furthermore, this compound is being explored in other cancers. A 2025 Phase 1b trial in metastatic triple-negative breast cancer (TNBC) combines this compound with pembrolizumab and chemotherapy, showing a rapid reduction in circulating tumor cells, indicating a potential to suppress metastasis [3].

Key Takeaways for Researchers

- Dual-Targeting Profile: this compound's concurrent inhibition of PI3K and mTOR, with high potency for PI3Kα/δ, provides a more comprehensive blockade of this critical oncogenic pathway compared to selective PI3K inhibitors.

- Critical Pharmaceutical Property: Its demonstrated ability to effectively cross the blood-brain barrier makes it a standout candidate for treating primary and metastatic brain cancers.

- Overcoming Resistance: Compensatory MAPK pathway activation is a key resistance mechanism to PI3K/mTOR inhibition, which can be effectively countered with a MEK inhibitor, as validated in preclinical models.

References

- 1. ATRT-16. THE PI3K INHIBITOR this compound COMBINES ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [mycancergenome.org]

- 3. Phase 1b Data Suggest this compound Combo May Suppress ... [targetedonc.com]

- 4. This compound (GDC-0084) | PI3K/mTOR Inhibitor [medchemexpress.com]

- 5. Synthesis and evaluation of pyrimidine derivatives for ... [sciencedirect.com]

Mechanism of Action and BBB Penetration Rationale

Paxalisib is a potent, selective, dual inhibitor of class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2]. The PI3K pathway is a critical control mechanism for cell growth and division, and it is activated in more than 85% of glioblastoma cases, making it a highly attractive therapeutic target [3].

The drug was specifically designed to cross the BBB [3]. Its molecular structure, which features a central pyrimidine-based core scaffold, is instrumental to this capability. This core allows for structural modifications that fine-tune the molecule's lipophilicity, solubility, and metabolic stability, giving it the molecular properties necessary for central nervous system (CNS) exposure [4]. Preclinical and clinical data confirm that this design is successful.

Quantitative Data on Blood-Brain Barrier Penetration

The following table summarizes the key quantitative evidence demonstrating the effective brain penetration of this compound.

| Evidence Type | Key Finding | Study Details | Source |

|---|---|---|---|

| Preclinical Pharmacokinetics | Mouse unbound brain-to-plasma partition ratio (Kp,uu) of 0.31 | This ratio indicates that the concentration of unbound (pharmacologically active) drug in the brain is about 31% of that in the plasma. | [1] |

| Clinical Pharmacokinetics | Brain to plasma ratio of approximately 1.0 | This indicates that the total drug concentration in the brain is nearly equal to that in the plasma in humans. | [2] |

| Plasma Protein Binding | Low plasma protein binding (Fraction unbound: 0.25 - 0.43 across species) | A high unbound fraction makes more drug available to cross the BBB. | [1] |

Experimental Protocols for Characterizing BBB Penetration

The brain penetration of this compound was established through standard preclinical experiments. Below is a generalized workflow for such assessments:

The specific methodologies from the supporting research include:

- In Vivo Pharmacokinetic Study: A single oral dose of this compound was administered to mice. Blood and brain tissue samples were collected at various time points post-dose. Drug concentrations in these samples were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The area under the concentration-time curve (AUC) for both brain and plasma was calculated to determine the brain-to-plasma ratio (Kp). The unbound partition coefficient (Kp,uu) was also determined, which is a more accurate measure of active drug delivery to the brain [1].

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from preclinical studies in mice, rats, dogs, and monkeys were integrated into a PBPK model. This model incorporates species-specific physiological parameters (e.g., organ weights, blood flow rates) and drug-specific properties (e.g., lipophilicity, protein binding) to simulate and predict the drug's concentration-time profile in human tissues, including the brain. This model was used to predict a potentially efficacious human dose of 56 mg [1].

Clinical Efficacy and Context

The ability to penetrate the BBB must ultimately translate into clinical benefit. This compound has shown promising efficacy signals in clinical trials for glioblastoma (GBM):

- In a phase 2 study (NCT03522298) with newly diagnosed GBM patients with an unmethylated MGMT promoter, this compound demonstrated a median progression-free survival (PFS) of 8.5 months, which was considered favorable compared to historical controls [2].

- Recent data from a phase 2/3 study (GBM AGILE) in the same patient population showed a median overall survival (OS) of 15.54 months with this compound, representing an improvement of approximately 3.8 months (a 33% increase) over the standard of care [5].

This compound is also being investigated in other brain tumors. A Phase II trial (NCT05009992) is evaluating this compound in combination with ONC201 for the treatment of diffuse midline gliomas (DMG) in children and young adults [6].

The Broader Challenge of Drug Delivery in GBM

The development of this compound directly addresses two fundamental challenges in treating GBM, as outlined in the scientific literature [7]:

- The Blood-Brain Barrier: This protective structure prevents many systemically administered chemotherapeutic agents from reaching the tumor in effective concentrations.

- The PI3K Pathway Activation: This pathway is a key driver of tumor growth and survival in GBM.

Other innovative strategies being explored to overcome the BBB include convection-enhanced delivery, intra-arterial delivery, and temporary BBB disruption using focused ultrasound [7]. In this context, this compound represents a powerful approach—a systemically administered drug that is intrinsically designed to cross this barrier and hit a central oncogenic target.

References

- 1. Preclinical characterization of the absorption and ... [pubmed.ncbi.nlm.nih.gov]

- 2. CTNI-44. INTERIM RESULTS OF PHASE 2 STUDY TO ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [kaziatherapeutics.com]

- 4. Synthesis and evaluation of pyrimidine derivatives for ... [sciencedirect.com]

- 5. This compound May Improve Survival in Some With Glioblastoma [curetoday.com]

- 6. Combination Therapy for the Treatment of Diffuse Midline ... [trials.braintumor.org]

- 7. Strategies to Improve Drug Delivery Across the Blood–Brain ... [pmc.ncbi.nlm.nih.gov]

Paxalisib discovery and development Genentech

Drug Discovery and Core Mechanism

Origin and Key Property

- Inventor: Genentech [1]

- Licensing: Kazia Therapeutics entered into a worldwide exclusive license agreement with Genentech in October 2016 [1].

- Primary Design Goal: Genentech specifically designed paxalisib to inhibit the PI3K signaling pathway while also crossing the blood-brain barrier (BBB), a key challenge in treating central nervous system (CNS) diseases [1]. Its ability to cross the BBB is its principal differentiating feature from other PI3K inhibitors [1].

Mechanism of Action (MoA) and Target Profile this compound is a small-molecule, brain-penetrant pan-PI3K inhibitor [2] [3]. Its mechanism can be visualized in the following pathway diagram:

Diagram of this compound inhibition of the PI3K/Akt/mTOR pathway [1] [4] [3].

This compound targets the core components of the PI3K pathway as shown in the table below.

Table 1: Molecular Targets of this compound [3]

| Target Class | Specific Molecular Targets |

|---|---|

| PI3K Isoforms | PIK3CA, PIK3CB, PIK3CD, PIK3CG |

| mTOR Complex | MTOR, RICTOR |

Clinical Development Program

The clinical development of this compound spans multiple oncology indications, primarily focusing on brain cancers.

Table 2: Key Clinical Trials of this compound (as reported in search results)

| Clinical Trial Identifier/Name | Phase | Indication(s) | Key Interventions / Design | Reported Outcomes / Status |

|---|

| GBM AGILE (NCT03970447) [5] | Phase 2/3 (Platform Trial) | Newly Diagnosed & Recurrent Glioblastoma (GBM) | this compound vs. Standard of Care (SOC) concurrent control; Includes patients with unmethylated MGMT promoter (NDU). | Newly Diagnosed (Unmethylated MGMT): Median OS with this compound was 15.54 months vs. 11.89 months with SOC [5]. No OS benefit was shown in recurrent GBM [5]. | | NCT04192981 [6] | Phase 1 | Brain Metastases & Leptomeningeal Disease | this compound + Whole Brain Radiotherapy (WBRT). | Interim analysis (9 evaluable patients) showed 100% response rate; combination was generally well-tolerated [6]. | | Company-Sponsored [2] | Phase 1b | Advanced Breast Cancer (including Triple-Negative - TNBC) | this compound + Pembrolizumab (Keytruda) + Chemotherapy. | A single-patient expanded access case in metastatic TNBC showed an 86% reduction in tumor burden after 3 weeks of a similar regimen [2]. | | Not Specified | Preclinical & Early Clinical | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | this compound + RG2833 (HDAC inhibitor). | Preclinical data in orthotopic xenograft models showed combination significantly slowed tumor growth and extended survival; suggested as a rational combination for clinical translation [4]. | | Not Specified [7] | Phase 2 | Newly Diagnosed & Recurrent Glioblastoma | this compound + Metformin + Ketogenic Diet (Two-arm, open-label). | Primary endpoint: proportion of subjects alive and progression-free at six months. Recruitment was planned to conclude in second half of 2023 [7]. |

Regulatory Status and Designations

This compound has received several significant regulatory designations from the U.S. Food and Drug Administration (FDA), supporting its development path.

Table 3: FDA Designations for this compound

| Designation | Indication | Grant Date/Period | Significance |

|---|---|---|---|

| Orphan Drug Designation (ODD) | Glioblastoma [6] | February 2018 [6] | Development incentives for rare diseases. |

| Fast Track Designation (FTD) | Glioblastoma [6] | August 2020 [6] | Expedited development and review. |

| Fast Track Designation (FTD) | Solid Tumor Brain Metastases (with PI3K mutations and radiation) [6] | July 2023 [6] | Expedited development and review for a second indication. |

| Rare Pediatric Disease Designation | Diffuse Intrinsic Pontine Glioma (DIPG) [6] | August 2020 [6] | Potential priority review voucher upon approval. |

| Orphan Drug Designation (ODD) | Diffuse Intrinsic Pontine Glioma (DIPG) [6] | August 2020 [6] | Development incentives for rare pediatric diseases. |

| Orphan Drug Designation (ODD) | Atypical Teratoid/Rhabdoid Tumor (AT/RT) [6] | July 2022 [6] | Development incentives for a rare pediatric brain tumor. |

Methodology for Key Preclinical Experiments

The rationale for this compound's use, especially in combination therapies, is supported by specific preclinical experimental models.

Example: In Vivo Efficacy Study in Pediatric AT/RT Models [4]

- Objective: To evaluate the efficacy of this compound as a single agent and in combination with the HDAC inhibitor RG2833 in animal models of AT/RT.

- Model: Orthotopic xenograft models using CHLA-06 and BT-12 AT/RT cell lines.

- Intervention:

- Mice were treated with this compound, RG2833, a combination of both, or a vehicle control.

- Endpoints & Metrics:

- Tumor Growth: Measured longitudinally using bioluminescent imaging (IVIS).

- Survival: Overall survival from treatment initiation, analyzed with methods like the log-rank test.

- Tolerability: Monitored for signs of toxicity and weight loss.

- Key Findings:

Conclusion

This compound represents a strategically designed PI3K/mTOR inhibitor whose primary innovation is its ability to cross the blood-brain barrier. Its development program is expansive, targeting a range of primary brain cancers and brain metastases. Recent regulatory feedback indicates a potential pathway toward traditional approval in glioblastoma, while early data in other settings like breast cancer brain metastases and pediatric tumors suggests a broader potential utility. The ongoing research, including rational combination therapies, continues to define its full therapeutic potential.

References

- 1. This compound [kaziatherapeutics.com]

- 2. Kazia Therapeutics Announces 86% Reduction in Tumor ... [prnewswire.com]

- 3. This compound [mycancergenome.org]

- 4. ATRT-26. The PI3k inhibitor this compound combines with ... [pmc.ncbi.nlm.nih.gov]

- 5. FDA Signals Potential for Standard Approval of this compound in ... [targetedonc.com]

- 6. KAZIA'S this compound RECEIVES FAST TRACK ... [prnewswire.com]

- 7. Kazia begins Phase II trial of this compound for glioblastoma in US [clinicaltrialsarena.com]

Paxalisib orphan drug designation glioblastoma FDA

Scientific Rationale and Mechanism of Action

Paxalisib is an investigational, small-molecule, brain-penetrant inhibitor designed to target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival [1] [2]. This pathway is dysregulated in a high percentage of cancers.

- Key Target: The PI3K pathway is activated in over 85% of glioblastoma patients, making it a highly relevant and validated target for this disease [1].

- Distinguishing Feature: this compound is uniquely engineered to cross the blood-brain barrier (BBB) effectively [1]. The BBB often prevents many anti-cancer drugs from reaching therapeutic concentrations in the brain, and this compound's ability to penetrate it is a central aspect of its development for brain cancers.

The following diagram illustrates the core mechanism of action of this compound and its primary differentiator in targeting brain tumors:

Clinical Evidence and Regulatory Pathway in Glioblastoma

The primary clinical data supporting this compound's potential in glioblastoma comes from the phase 2/3 GBM AGILE trial (NCT03970447), a global, adaptive platform trial [3] [1].

Efficacy Data from GBM AGILE

The most compelling data was observed in a prespecified secondary analysis of patients with newly diagnosed, unmethylated MGMT promoter glioblastoma (NDU GBM) [3]. Key efficacy outcomes are summarized below:

| Efficacy Parameter | This compound Arm | Standard of Care (SOC) Arm |

|---|---|---|

| Median Overall Survival (OS) | 15.54 months [3] [4] | 11.89 months [3] [4] |

| OS Improvement | +3.65 months / ~33% improvement [3] [5] | - |

| OS (Sensitivity Analysis) | 15.54 months [3] | 11.70 months [3] |

It is important to note that this compound did not show a benefit in patients with recurrent glioblastoma in this trial, with a median OS of 8.05 months compared to 9.69 months for standard of care [3].

Safety Profile

In the GBM-AGILE study, this compound was reported to be well tolerated with no new safety signals identified in the newly diagnosed unmethylated patient population [3]. Common agent-related toxicities noted in earlier studies include hyperglycemia, oral mucositis, and skin rash [5].

Current Regulatory Status and Path Forward

Following a Type C meeting with the FDA concluded in late 2024, the regulatory pathway has been clarified [3] [2]:

- The FDA indicated that the overall survival data from GBM-AGILE could support a standard (traditional) approval, but not an accelerated approval [3] [2].

- The agency and Kazia Therapeutics have aligned on the key design elements of a pivotal Phase 3 registrational study, including the patient population, primary endpoint, and comparator arm [3] [2].

- In October 2025, Kazia announced its intent to request a follow-up Type C meeting to discuss the potential for a conditional approval pathway under the FDA's Project FrontRunner initiative, which encourages front-line drug development. The company proposes initiating the confirmatory Phase 3 trial prior to an NDA submission [4].

Ongoing and Planned Clinical Investigations

This compound continues to be evaluated across a broad clinical development program in various forms of brain cancer and brain metastases.

- Other Brain Cancers: Clinical trials are ongoing in diffuse midline gliomas (including DIPG), primary central nervous system lymphoma, and brain metastases from solid tumors [3] [2] [5]. Many of these trials are investigator-initiated studies at leading research hospitals.

- Combination Therapy: A company-sponsored Phase 1b study is evaluating this compound in combination with pembrolizumab (Keytruda) and chemotherapy for advanced breast cancer, including triple-negative breast cancer (TNBC) [6]. An early expanded-access case in this setting reported an 86% reduction in tumor burden, highlighting a potentially promising synergistic effect with immunotherapy [6].

References

- 1. This compound [kaziatherapeutics.com]

- 2. Kazia Therapeutics Provides Update on this compound ... [prnewswire.com]

- 3. FDA Signals Potential for Standard Approval of this compound ... [targetedonc.com]

- 4. Kazia Therapeutics to Request FDA Type C Meeting ... [prnewswire.com]

- 5. FDA Grants Type C Meeting to Discuss this compound Pathways ... [cancernetwork.com]

- 6. Kazia Therapeutics Announces 86% Reduction in Tumor ... [prnewswire.com]

Paxalisib fast track designation brain metastases

Fast Track Designation and Regulatory Context

The U.S. Food and Drug Administration (FDA) granted Fast Track Designation to paxalisib (formerly GDC-0084) in combination with radiation therapy for the treatment of patients with solid tumor brain metastases harboring PI3K pathway mutations on July 7, 2023 [1] [2]. This designation is intended to expedite the development and review of this drug combination.

This was not the first regulatory designation for this compound. The drug had previously received:

- Orphan Drug Designation for glioblastoma in February 2018 [2] [3].

- Fast Track Designation for glioblastoma in August 2020 [2] [3].

Clinical Data from the Supporting Phase 1 Trial (NCT04192981)

The Fast Track Designation was supported by interim data from a Phase 1 clinical trial (NCT04192981) sponsored by Memorial Sloan Kettering Cancer Center [1]. The study investigated concurrent this compound and whole brain radiotherapy (WBRT) in patients with solid tumor brain metastases or leptomeningeal metastases harboring PI3K pathway mutations [4] [5].

Key Efficacy Results: The table below summarizes the promising efficacy signals observed in the initial dose-escalation phase (Part A) of the study.

| Cohort Detail | Patient Population | Overall Response Rate (ORR) | Historical ORR with WBRT Alone | Key Findings |

|---|---|---|---|---|

| Part A (Dose-Escalation) | 9 evaluable patients with BM or LM [6] [5] | 100% (all 9 patients) [6] [5] | Typically 20-45% [6] [3] | All evaluable patients experienced a complete or partial response per RANO-BM criteria within 3 months [5]. |

| Part B (Dose-Expansion) | 17 evaluable patients at MTD (45mg) [3] | 67% Partial Response (PR) rate; over two-thirds achieved intracranial response [3] | Information missing | Confirmed promising clinical activity and compared favorably to historical WBRT data [3]. |

Safety and Tolerability: The study established the safety profile and maximum tolerated dose (MTD) for the combination.

- Maximum Tolerated Dose (MTD): 45 mg daily of this compound in combination with WBRT [1] [5].

- Dose-Limiting Toxicities (DLTs): At the 60 mg dose, two DLTs were observed: one patient experienced grade 3 nausea and vomiting, and another had grade 4 enterocolitis and neutropenia [1] [5].

- Common Adverse Events: The most frequently reported adverse events were nausea, vomiting, and hyperglycemia [3].

Scientific Rationale and Mechanism of Action

The development of this combination is grounded in a strong biological rationale:

- Targeted Mechanism: this compound is a brain-penetrant, small-molecule dual inhibitor of the PI3K/Akt/mTOR pathway [7] [8]. This pathway is a critical controller of cell growth and division and is aberrantly activated in many cancers.

- Blood-Brain Barrier (BBB) Penetration: A key differentiating feature of this compound is that it was specifically designed to cross the blood-brain barrier, which is a major challenge in treating central nervous system malignancies [7].

- Overcoming Radioresistance: Preclinical and clinical evidence suggests that brain metastases with activating PI3K pathway mutations are more resistant to radiation therapy. The combination of this compound with radiation is a logical strategy to block this pro-survival pathway and potentially re-sensitize tumors to treatment [1].

The diagram below illustrates the core scientific rationale and experimental workflow that forms the basis for this clinical development program.

Detailed Experimental Protocol

For researchers, here are the key methodological details from the Phase 1 trial (NCT04192981) [4] [2] [5]:

- Study Design: Single institution, open-label, Phase I trial with a two-part design.

- Part A: Standard 3 + 3 dose escalation of this compound at 45mg, 60mg, or 75mg daily for two weeks with concomitant WBRT.

- Part B: Dose-expansion cohort to confirm safety and preliminary efficacy at the established MTD of 45mg.

- Patient Population:

- Inclusion: Adults (≥18 years) with histologically confirmed solid tumors harboring PIK3CA pathway mutations and brain metastases and/or leptomeningeal metastases. Karnofsky Performance Status (KPS) ≥70.

- Exclusion: Prior radiotherapy precluding new treatment, serious comorbidities, insulin-treated diabetes, and hypersensitivity to this compound.

- Intervention: this compound was administered orally daily concurrently with Whole Brain Radiation Therapy (WBRT) at 30 Gy in 10 fractions.

- Primary Endpoint: Establish the Maximum Tolerated Dose (MTD) of this compound in combination with cranial RT.

- Key Secondary Endpoints: Local recurrence rate, safety, and preliminary efficacy (e.g., overall response rate per RANO-BM criteria).

Other Development Programs

The search results indicate that this compound is under investigation in other oncology areas, which underscores its potential utility. Early-phase data suggests promise in:

- Triple-Negative Breast Cancer (TNBC): A Phase 1b trial is evaluating this compound in combination with the immunotherapy pembrolizumab and chemotherapy. Early data from one patient showed a >50% reduction in circulating tumor cells (CTCs) after the first treatment cycle [9].

- Glioblastoma: Following a Type C meeting with the FDA, the agency indicated that overall survival data for this compound in newly diagnosed unmethylated glioblastoma could support a standard approval, contingent on positive results from a future pivotal Phase 3 trial. The design of this trial has been aligned upon with the FDA [4] [10].

References

- 1. FDA Awards Fast to Track With Radiation for... Designation this compound [targetedonc.com]

- 2. Plus Radiation Earns FDA this compound Status for... | OncLive Fast Track [onclive.com]

- 3. Kazia Therapeutics Announces Presentation of Promising ... [prnewswire.com]

- 4. FDA Signals Potential for Standard Approval of this compound in ... [targetedonc.com]

- 5. MMAP-05 PHASE I STUDY OF CONCURRENT this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Kazia Therapeutics reveals 100% response rate in interim ... [smallcaps.com.au]

- 7. This compound [kaziatherapeutics.com]

- 8. Kazia Therapeutics Announces Transformative Preclinical... - BioSpace [biospace.com]

- 9. Phase 1b Data Suggest this compound Combo May Suppress ... [targetedonc.com]

- 10. Kazia Therapeutics Provides Update on this compound ... [prnewswire.com]

Paxalisib molecular target inhibition profile

Molecular Targets and Mechanism of Action

Paxalisib primarily acts on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer and other diseases [1] [2] [3].

The diagram below illustrates the core signaling pathway targeted by this compound and its site of action:

This compound achieves its therapeutic effect by simultaneously inhibiting PI3K and mTOR, key nodes in this pro-growth signaling pathway [1] [4] [5].

Table: Primary Molecular Targets of this compound

| Target | Gene Symbol(s) | Description of Inhibition |

|---|---|---|

| Class I PI3K | PIK3CG (among others) [5] | Inhibits phosphorylation of PIP2 to PIP3, preventing membrane recruitment and activation of downstream effectors like AKT [5]. |

| mTOR | MTOR | Directly inhibits the serine/threonine-protein kinase mTOR, a master regulator of cell growth and proliferation, downstream of PI3K/AKT signaling [4]. |

Key Experimental Evidence & Research Context

Preclinical and clinical studies provide evidence of this compound's target engagement and downstream biological effects.

Table: Summary of Key Experimental Findings for this compound

| Study Model | Key Findings on Mechanism & Efficacy | Research Context |

|---|---|---|

| Glioblastoma (GBM) Patients | Phase 2 study showed sustained PFS of 8.5 months in newly diagnosed GBM with unmethylated MGMT promoter [1]. | Clinical evidence of anti-tumor activity in a hard-to-treat brain cancer, supported by its brain-penetrant property [1] [6]. |

| AT/RT Pediatric Tumor Models | This compound slowed tumor growth and extended median survival from 40 to 54 days (p=0.001) [2]. | Confirmed strong activation of the PI3K-AKT-mTOR pathway in ATRT and validated it as a therapeutic target [2]. |

| Triple-Negative Breast Cancer (TNBC) | An 86% reduction in tumor burden observed in a metastatic TNBC patient when combined with immunotherapy/chemotherapy [7]. | Suggests this compound may enhance efficacy of immunotherapy, with ongoing Phase 1b trials investigating this combination [7]. |

| Parkinson's Disease Models | Proposed study to test hypothesis that this compound can modify disease progression by targeting PI3K pathway in neurons [3]. | An example of potential drug repurposing beyond oncology, based on shared pathway dysregulation [3]. |

Research into this compound has also revealed important insights into mechanisms of resistance, such as reflexive activation of the MAPK pathway observed in ATRT models following PI3K/mTOR inhibition. This finding provides a rationale for combination therapy, demonstrated by synergistic reduction of tumor growth when this compound is paired with the MEK inhibitor Mirdametinib [2].

The following diagram summarizes the experimental workflow used to establish this compound's efficacy and mechanism of action in preclinical studies:

Research Applications and Considerations

- Primary Indications: The main research focus is aggressive CNS cancers (glioblastoma, brain metastases, DIPG/DMG, ATRT) due to high brain penetration [1] [4] [6]. Investigations are expanding to other solid tumors like TNBC and NHL [4] [7].

- Combination Strategies: Consider co-targeting compensatory pathways like MAPK to overcome resistance [2]. Synergy with immunotherapy is another promising area [7].

- Key Property for CNS Research: Its ability to cross the blood-brain barrier (brain/plasma ratio ~1.0) is a critical advantage for investigating brain cancers and neurological disorders [1] [3].

References

- 1. CTNI-44. interim results of phase 2 study to evaluate PI3K/mtor... [pmc.ncbi.nlm.nih.gov]

- 2. ATRT-16. THE PI3K INHIBITOR this compound COMBINES ... [pmc.ncbi.nlm.nih.gov]

- 3. Exploring this compound as a Novel Therapeutic for Parkinson's ... [michaeljfox.org]

- 4. - Drug this compound , Indications, Patents - Synapse Targets [synapse.patsnap.com]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 6. Biopharma Takes on Deadly Brain Cancer After Decades of... - BioSpace [biospace.com]

- 7. Kazia Therapeutics Announces 86% Reduction in Tumor ... [prnewswire.com]

Paxalisib blood-brain barrier penetration evidence

Quantitative Evidence for BBB Penetration

The key quantitative metric for assessing a drug's brain penetration is the unbound brain-to-plasma partition coefficient (Kp,uu), which describes the extent of active transport across the BBB. For paxalisib, this has been directly measured in preclinical models.

| Metric | Species | Value | Significance/Context |

|---|---|---|---|

| Kp,uu [1] | Mouse | 0.31 | Indicates net active uptake into the brain; a value >0.1 suggests effective penetration [1]. |

| Plasma Protein Binding (Fraction Unbound) [1] | Multiple (across species) | 0.25 to 0.43 | Low plasma protein binding increases the fraction of free drug available to cross the BBB [1]. |

| Predicted Human Efficacy [1] | Human | 56 mg | PBPK modeling predicted this dose would achieve effective brain concentrations [1]. |

Molecular Design & Mechanism of Action

This compound's brain-penetrant properties are not incidental but the result of rational drug design. Its core structure is based on a pyrimidine scaffold, which is a key feature for achieving the molecular properties necessary for central nervous system (CNS) exposure [2]. This scaffold helps regulate lipophilicity, solubility, and metabolic stability to favor BBB penetration [2].

The diagram below illustrates the journey of this compound from oral administration to its target action within glioblastoma cells.

Experimental Protocols for Assessment

The data on this compound's BBB penetration was generated through standard, robust preclinical experimental protocols.

In Vivo Pharmacokinetic (PK) Study: Mice are administered this compound, and at predetermined time points, blood (plasma) and brain tissue are collected. The drug concentration in each matrix is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The critical Kp,uu is calculated as follows [1]: > Kp,uu = (AUCbrain, unbound) / (AUCplasma, unbound) > Where AUC is the Area Under the concentration-time curve.

Plasma Protein Binding Measurement: The fraction of unbound drug in plasma is determined using methods like equilibrium dialysis or ultrafiltration. Spiked plasma is dialyzed against a buffer; the concentration of drug that passes into the buffer compartment represents the free, unbound fraction [1].

Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from in vivo and in vitro studies are integrated into a computational model. This model simulates the absorption, distribution, metabolism, and excretion (ADME) of this compound to predict human pharmacokinetics and estimate an efficacious dose [1].

Clinical Context and Significance

The development of this compound is a direct response to a major challenge in neuro-oncology: over 85% of glioblastoma cases have activation of the PI3K pathway, but most inhibitors cannot reach the target in the brain [3] [2]. This compound is currently being evaluated in a pivotal Phase III clinical trial (GBM AGILE) for newly diagnosed and recurrent glioblastoma, a testament to the promising preclinical data on its brain penetration and efficacy [3] [1].

References

ONC201, Paxalisib & ISR: The Resistance Pathway

The following diagram illustrates the core mechanism of the ONC201 and paxalisib combination therapy, showing how this compound blocks the survival pathway that tumors use to resist ONC201-induced stress.

Detailed Experimental Methodologies

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

Cell Culture and Models

- Cell Lines: Studies used patient-derived diffuse intrinsic pontine glioma (DIPG) neurosphere cultures (e.g., SU-DIPG-VI, SU-DIPG-13, SU-DIPG-36) [1].

- Culture Conditions: Cells were cultured in Tumor Stem Media (TSM), a mixture of DMEM/F12 and Neurobasal-A media, supplemented with growth factors (bFGF, EGF, PDGF-AA, PDGF-BB) and heparin [1] [2].

- Transfection: The human pediatric glioma cell line Res259 was transfected with plasmids containing K27M-mutated H3F3A or HIST1H3B genes to study the impact of specific histone mutations [1].

Key Assays and Protocols

The table below outlines core experiments used to establish the efficacy of the combination treatment.

| Assay | Key Procedure | Measurement Purpose |

|---|---|---|

| Cellular Proliferation & Viability [1] | Cells seeded in 96-well plates, treated with serial dilutions of ONC201 for 96 hours. Viability assessed using resazurin reduction. | Dose-response curves and IC50 values. |

| Annexin-V FITC Apoptosis Assay [1] | Cells stained with Annexin V-FITC and propidium iodide after drug treatment, analyzed by flow cytometry. | Quantification of early and late apoptosis. |

| Western Blotting [1] | Protein extraction via RIPA buffer. Primary antibodies against targets like p-Akt, total Akt, ClpP, ATF4, CHOP, TRAIL, DR5. | Protein expression and phosphorylation status in key pathways. |

| Colony Formation Assay [1] | SU-DIPG-VI cells embedded in soft agar with drug treatment. Colonies stained with MTT after 2 weeks and counted. | Long-term clonogenic survival post-treatment. |

Interpretation for Research and Development

- This compound's Indirect Role: The combination of ONC201 and this compound is a rational approach to overcome therapeutic resistance. ONC201 initiates a lethal stress response, and this compound prevents tumors from escaping this fate [1] [3].

- Clinical Translation: This preclinical rationale underpins the ongoing phase II clinical trial for DIPG/DMG (NCT05009992) evaluating the combination of ONC201 and this compound [1].

- Beyond Gliomas: Research in other cancers, such as breast cancer brain metastases, also shows that this compound can counteract PI3K pathway-mediated resistance to radiotherapy, suggesting a broader principle of targeting this adaptive survival signal [4].

References

- 1. ONC201 in Combination with this compound for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 2. KATP Channel Inhibitors Reduce Cell Proliferation ... [mdpi.com]

- 3. Combination of the First-in-Class Imipridone ONC201 and ... [pmc.ncbi.nlm.nih.gov]

- 4. KAZIA THERAPEUTICS REPORTS PROMISING INTERIM ... [prnewswire.com]

Paxalisib tumor microenvironment remodeling

Mechanism of Action and Signaling Pathways

Paxalisib is an orally available small-molecule inhibitor that targets the PI3K/Akt/mTOR pathway, a crucial signaling cascade often dysregulated in cancer [1]. Its ability to effectively cross the blood-brain barrier makes it particularly valuable for treating brain tumors [1].

- Core Mechanism: this compound acts as a dual PI3K/mTOR inhibitor. It inhibits multiple isoforms of the PI3K enzyme (alpha, delta, gamma), preventing the activation of downstream effectors like Akt and mTOR. This disruption blocks signals for cell growth, proliferation, and survival, leading to cancer cell death [1] [2].

- Key Differential Effect: Research indicates that this dual inhibition of both PI3K and mTOR is required to suppress aggressive cancer phenotypes effectively. Inhibition of PI3K alone is insufficient to achieve the same anti-proliferative and anti-migratory effects [3] [4].

The following diagram maps the core signaling pathway targeted by this compound and its downstream effects on the tumor microenvironment.

A critical and emerging mechanism of this compound is its ability to disrupt the epigenetic regulator EZH2 [5] [4]. EZH2 plays a dual role in cancer: it can silence tumor suppressor genes and also promote gene expression that drives metastasis and immune evasion. By inhibiting the PI3K-mTOR pathway, this compound depletes the action of EZH2, which helps reduce the cancer's ability to spread and makes tumor cells more visible to the immune system [5] [2]. This epigenetic effect provides a strong rationale for combining this compound with immunotherapies.

Quantitative Data from Preclinical and Clinical Studies

The impact of this compound on the TME is supported by quantitative data from recent studies. The table below consolidates key metrics from preclinical models and early-stage clinical trials.

| Model / Study | Treatment | Key Quantitative Metric | Result |

|---|---|---|---|

| Preclinical TNBC Models [3] [4] | This compound + Pembrolizumab | Synergistic antitumor activity | Robust tumor regression & prolonged survival |

| Ex Vivo Study (HER2+ mBC) [6] | This compound monotherapy | Disruption of CTC clusters (≥3 cells) | 100% complete disruption |

| Phase 1b Trial (Metastatic TNBC) [2] | This compound + Pembrolizumab + Chemotherapy | Reduction in total CTC count (>50% reduction) after 21 days | >50% |

| Phase 1b Trial (Metastatic TNBC) [2] | This compound + Pembrolizumab + Chemotherapy | Reduction in CTC clusters after 21 days | >50% |

| Preclinical DIPG Models [7] | This compound + ONC201 | Counteracted metabolic adaptation to ONC201 | Restored sensitivity to ONC201 |

Experimental Protocols for Key Studies

For researchers aiming to validate or build upon these findings, the methodologies from key cited experiments are detailed below.

In Vitro Cell Proliferation and Migration Assay [3] [4]

- Purpose: To evaluate the differential effects of dual PI3K/mTOR inhibition versus PI3K inhibition alone.

- Methodology:

- Cell Culture: Triple-negative breast cancer (TNBC) cell lines are cultured under standard conditions.

- Drug Treatment: Cells are treated with this compound (dual inhibitor), a PI3K-only inhibitor, and a vehicle control.

- Proliferation Measurement: Cell viability is quantified using assays like resazurin at specified time points (e.g., 72-96 hours).

- Migration Measurement: Cell migration is assessed using transwell or wound-healing ("scratch") assays. Images are taken at time zero and after an incubation period (e.g., 24-48 hours). The migration distance or number of migrated cells is quantified with image analysis software (e.g., ImageJ).

Ex Vivo Circulating Tumor Cell (CTC) Cluster Disruption Assay [6]

- Purpose: To assess the efficacy of this compound in disrupting CTC clusters from patient blood samples.

- Methodology:

- Sample Collection: Blood samples are collected from patients with Stage IV metastatic breast cancer using tubes designed for viable cell preservation.

- Sample Processing: Blood is processed to isolate and enrich circulating tumor cells, often using density gradient centrifugation or epithelial cell adhesion molecule (EpCAM)-based enrichment technologies.

- Drug Treatment: The enriched cell fraction is treated with this compound or a vehicle control in culture for a defined period.

- Analysis: Cells are analyzed via immunofluorescence microscopy or flow cytometry. Cells are stained for epithelial markers (e.g., Cytokeratin), a leukocyte marker (CD45 to exclude white blood cells), and a nuclear stain (DAPI). Single CTCs and CTC clusters (defined as aggregates of ≥3 cells) are counted before and after treatment.

In Vivo Preclinical Combination Study (TNBC) [3] [4]

- Purpose: To evaluate the combination of this compound with an immune checkpoint inhibitor in a live animal model.

- Methodology:

- Model Generation: Immunocompetent mouse models are implanted with syngeneic TNBC tumor cells.

- Treatment Groups: Mice are randomized into groups: vehicle control, this compound monotherapy, anti-PD-1 monotherapy (e.g., pembrolizumab analog), and the combination of this compound + anti-PD-1.

- Drug Administration: Drugs are administered via oral gavage (this compound) and intraperitoneal injection (anti-PD-1) on a defined schedule.

- Endpoint Analysis:

- Tumor Monitoring: Tumor volume is measured regularly with calipers.

- Survival: Overall survival is tracked.

- Immune Profiling: At endpoint, tumors are harvested, dissociated, and analyzed by flow cytometry to quantify infiltrating immune cells (CD4+, CD8+ T cells, Tregs, etc.).

Research Implications and Future Directions

The accumulating data positions this compound as a promising candidate for combination regimens, particularly in treatment-resistant cancers.

- Clinical Translation: The strong preclinical rationale has led to the launch of several clinical trials. A Phase 1b trial is actively recruiting patients with metastatic TNBC or BRCA-mutation associated breast cancer to evaluate this compound in combination with standard chemo-immunotherapy or the PARP inhibitor olaparib [3] [5].

- Beyond Breast Cancer: Research in diffuse intrinsic pontine glioma (DIPG) highlights the broader applicability of this compound's TME-modifying effects. The combination of this compound with ONC201 (a mitochondrial disruptor) counteracts metabolic adaptation, providing a rationale for the ongoing phase II combination clinical trial (NCT05009992) [7].

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Phase 1b Data Suggest this compound Combo May Suppress ... [targetedonc.com]

- 3. Kazia Therapeutics Announces Transformative Preclinical ... [prnewswire.com]

- 4. This compound shows promise in treating TNBC in new study [linkedin.com]

- 5. Combination approach could overcome treatment ... [medicalxpress.com]

- 6. Kazia Therapeutics Reports Complete Ex Vivo Disruption ... [prnewswire.com]

- 7. ONC201 in Combination with this compound for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

Mechanism and Rationale for Combination Therapy

Targeting the PI3K/AKT/mTOR pathway with a single agent often leads to limited efficacy and the emergence of resistance. Paxalisib's development strategy effectively addresses these challenges.

- Upstream Inhibition: this compound acts by inhibiting PI3K, which is upstream of mTOR. This position in the pathway allows it to suppress the activation of both AKT and mTOR, key drivers of tumor growth and survival [1] [2].

- Overcoming Compensatory Resistance: Research in atypical teratoid/rhabdoid tumors (AT/RT) revealed that this compound monotherapy slows tumor growth and extends survival in mouse models. However, RNA sequencing after treatment identified a major mechanism of adaptive resistance: reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway [1].

- Synergistic Combination: To counter this resistance, combining this compound with the MEK inhibitor Mirdametinib was tested. This dual inhibition strategy synergistically reduced tumor growth and viability, induced high levels of apoptosis and cell senescence, and further extended survival in preclinical models [1]. This demonstrates the superior efficacy of simultaneously targeting multiple pathway nodes.

The diagram below illustrates the signaling pathway, the site of this compound inhibition, and the validated escape route that rationalizes its combination with a MEK inhibitor.

This compound inhibits PI3K, but this can trigger MAPK pathway activation as a resistance mechanism, which is blocked by the MEK inhibitor Mirdametinib [1].

Quantitative Efficacy Data

The following table summarizes key preclinical and clinical efficacy data for this compound, demonstrating its therapeutic potential.

| Model/Setting | Treatment | Key Efficacy Findings |

|---|---|---|

| AT/RT (Orthotopic Xenograft) [1] | This compound | Extended median survival from 40 to 54 days (p=0.001) |

| AT/RT (Orthotopic Xenograft) [1] | This compound + Mirdametinib | Synergistic reduction of tumor growth (Bliss score: 16.77) |

| Newly Diagnosed Unmethylated GBM (Phase 2/3 GBM-AGILE) [3] | this compound vs. Standard of Care | Median OS: 15.54 months vs. 11.89 months (SOC) | | Newly Diagnosed Unmethylated GBM (Primary Analysis) [3] | this compound vs. Standard of Care | Median OS: 14.77 months vs. 13.84 months (SOC) | | Recurrent GBM (Phase 2/3 GBM-AGILE) [3] | this compound vs. Standard of Care | Median OS: 8.05 months vs. 9.69 months (SOC) |

Experimental Protocols for Preclinical Research

For researchers aiming to validate or build upon these findings, here are detailed methodologies from the cited studies.

In Vitro Synergy and Apoptosis Assay (AT/RT Models) [1]

- Cell Viability & Synergy: Treat AT/RT cells with a dose matrix of this compound and Mirdametinib. Measure cell viability using assays like CTG. Calculate synergy using the Bliss independence model; a score >0 indicates synergy.

- Apoptosis & Senescence Analysis: After combination treatment, analyze cells via western blot for key markers:

- Apoptosis: Cleaved PARP (cPARP) increase.

- Senescence: Increased levels of pRB, P21, and P16.

In Vivo Efficacy Study (Orthotopic Xenograft Models) [1]

- Animal Model: Establish orthotopic xenograft models by implanting patient-derived AT/RT cells into the brains of immunodeficient mice.

- Dosing Regimen: Administer this compound (e.g., 20-60 mg/kg/day) and Mirdametinib orally, either as monotherapies or in combination.

- Endpoint Analysis:

- Survival: Track animals and plot Kaplan-Meier curves; statistical significance is determined via the log-rank test.

- Pathway Inhibition: At endpoint, analyze tumor lysates by western blot to assess inhibition of mTOR (pS6) and MAPK (pERK) pathway activation.

Clinical Development and Future Directions

- Current Status and Regulatory Path: Based on data from the GBM-AGILE trial, the FDA has indicated that the overall survival data for this compound in newly diagnosed unmethylated glioblastoma could support a standard approval and has agreed on the design of a pivotal Phase 3 study [3].

- Expanding Therapeutic Applications: this compound is also under investigation for other aggressive cancers, including diffuse intrinsic pontine glioma (DIPG) and atypical teratoid/rhabdoid tumors (ATRT), for which it has received Orphan Drug and Rare Pediatric Disease designations [2]. Research is exploring its potential beyond oncology, such as in Parkinson's disease, based on the role of the PI3K pathway in pathogenesis [4].

Key Considerations for Researchers

- Combination is Crucial: The data strongly suggests that the full therapeutic potential of this compound will be realized in rational combinations, particularly those that preemptively block compensatory pathways like MAPK [1] [5].

- Beyond PI3Kα Mutations: Evidence from diffuse midline glioma (DMG) models indicates that PI3K signaling can be a genetic dependency independent of classic activating mutations (e.g., in PIK3CA), suggesting a broader potential patient population [6].

- Toxicity Management: As a class effect, PI3K/mTOR inhibitors can cause adverse events like hyperglycemia. Proactive management and exploration of combination strategies with supportive care, such as insulin-suppressing diets, may be necessary to improve tolerability and efficacy [5].

References

- 1. ATRT-16. the PI combines synergistically with... 3 K inhibitor this compound [pmc.ncbi.nlm.nih.gov]

- 2. - Drug this compound , Indications, Patents - Synapse Targets [synapse.patsnap.com]

- 3. FDA Signals Potential for Standard Approval of this compound in ... [targetedonc.com]

- 4. Exploring this compound as a Novel Therapeutic for Parkinson's ... [michaeljfox.org]

- 5. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

- 6. Beyond Base Camp: Promise and Pitfalls of PI / 3 in... K mTOR Inhibition [researchsquare.com]

Core Mechanisms of Paxalisib and DRD2 Antagonists

The table below contrasts the primary mechanisms of paxalisib and the DRD2 antagonist ONC201.

| Feature | This compound | ONC201 (Representative DRD2 Antagonist) |

|---|---|---|

| Primary Target | PI3K/Akt/mTOR pathway [1] [2] [3] | Dopamine Receptor D2 (DRD2) & mitochondrial protease ClpP [4] [5] [6] |

| Key Mechanism | Dual PI3K/mTOR inhibitor [7] [1] [3] | DRD2 antagonist and ClpP agonist [4] [6] |

| Primary Indication (Under Investigation) | Glioblastoma, DMG/DIPG [4] [2] [3] | Diffuse Midline Glioma (DMG), including DIPG [4] [5] |

| Therapeutic Rationale | Blocks oncogenic PI3K signaling, promoting cell death and overcoming treatment resistance [4] [1] | Disrupts mitochondrial function and dopamine receptor signaling, inducing integrated stress response and apoptosis [4] [6] |

Synergistic Combination in Diffuse Midline Glioma

Preclinical studies reveal a powerful synergistic effect between ONC201 and this compound for treating lethal Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG) [4].

- ONC201's Action and Resistance: ONC201 potently agonizes the mitochondrial protease ClpP, driving proteolysis of key mitochondrial proteins and disrupting cellular energy homeostasis. This metabolic disruption can activate a pro-survival feedback loop via the redox-activated PI3K/Akt signaling pathway, allowing cancer cells to adapt and resist treatment [4].

- This compound's Role: The brain-penetrant this compound counters this resistance by inhibiting the PI3K/Akt pathway, blocking the cancer cell's adaptive survival mechanism [4].

- Combination Rationale: This synergy provides a strong mechanistic rationale for combining the two drugs, leveraging the initial mitochondrial damage from ONC201 and preventing escape via PI3K/Akt with this compound [4].

This diagram illustrates the complementary mechanisms of ONC201 and this compound in combination therapy:

The combination of ONC201 and this compound creates a synergistic therapeutic effect, with this compound blocking the resistance pathway activated by ONC201.

Experimental Insights and Clinical Translation

The discovery of this synergistic effect involved a systems-biological approach in patient-derived DIPG cell cultures [4].

- Key Experiments: Researchers used resazurin cell proliferation assays to determine cellular sensitivity to ONC201, Annexin-V FITC assays to measure ONC201-induced apoptosis, and western blotting to analyze protein expression changes, revealing that PI3K/Akt signaling was activated as an adaptive response to ONC201 [4].

- Genomic Influence: Studies showed that DIPGs harboring PIK3CA mutations exhibited increased sensitivity to ONC201, while those with TP53 mutations were more resistant, highlighting how genomic features can influence response [4].

- Clinical Trial Initiation: These compelling preclinical data provided the rationale for the ongoing phase II combination clinical trial (NCT05009992) for patients with H3K27M-mutant DIPG and DMG [4].

References

- 1. The state of targeted therapeutic pharmacological ... [link.springer.com]

- 2. FDA Signals Potential for Standard Approval of this compound in ... [targetedonc.com]

- 3. Kazia Therapeutics Highlights Recent Progress and ... [prnewswire.com]

- 4. ONC201 in Combination with this compound for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 5. A review of current therapeutics targeting the mitochondrial ... [pmc.ncbi.nlm.nih.gov]

- 6. Imipridones and Dopamine Receptor Antagonism in the ... [pmc.ncbi.nlm.nih.gov]

- 7. An Application to Pharmacokinetic Study in Mice [pubmed.ncbi.nlm.nih.gov]

Paxalisib ClpP agonist mitochondrial effects

Molecular Mechanisms and Signaling Pathways

The therapeutic effect of this combination stems from a multi-targeted attack on tumor cell biology, primarily involving mitochondrial disruption and the blockade of a key resistance pathway.

ONC201's Dual Pharmacology: ONC201 acts as both a dopamine receptor D2 (DRD2) antagonist and a potent agonist of the mitochondrial caseinolytic protease P (ClpP) [1] [2]. ClpP hyperactivation triggers the uncontrolled proteolysis of key mitochondrial proteins, including components of the electron transport chain (ETC) like Succinate dehydrogenase A (SDHA) and a critical TCA cycle enzyme, Isocitrate dehydrogenase 3B (IDH3B) [1]. This leads to severe disruption of oxidative phosphorylation (OXPHOS), loss of mitochondrial membrane potential, and a critical reduction in ATP production [2].

Metabolic Adaptation and Resistance: The energy crisis induced by ONC201 activates a protective stress response in the tumor cells. This mitochondrial disruption elevates reactive oxygen species (ROS), which in turn activates the pro-survival PI3K/AKT signaling pathway. This pathway promotes metabolic adaptation, allowing tumor cells to resist the effects of ONC201 [1] [2].

Paxalisib's Synergistic Role: The brain-penetrant PI3K/Akt inhibitor this compound is used to counteract this resistance mechanism. By blocking the PI3K/Akt pathway, this compound prevents tumor cells from adapting to the metabolic stress caused by ONC201, thereby synergizing to induce profound energy depletion and cell death [1] [2].

The diagram below illustrates this core mechanism and the rationale for the combination therapy.

The synergistic mechanism of ONC201 and this compound. ONC201 disrupts mitochondria, triggering a protective PI3K/AKT response that this compound blocks.

Key Preclinical and Clinical Evidence

The rationale for this combination is supported by data from preclinical models and early clinical use.

Preclinical Survival Data in DIPG PDX Models

The table below summarizes the survival extension achieved by the combination in two aggressive patient-derived xenograft (PDX) models of DIPG [1].

| DIPG PDX Model | Vehicle Control Survival (Days) | ONC201 + this compound Survival (Days) | Survival Extension | P-value |

|---|---|---|---|---|

| SU-DIPG-VI | 73 | 100 | 37% | p=0.0027 |

| SF8626 | 36 | 43 | 19% | p=0.0002 |

Early Clinical Case Study Data

Compassionate use of the combination in patients has shown promising results [1] [3]:

- Patient Example: One patient at diagnosis experienced a dramatic reduction in tumor volume from 1554 mm² to 464 mm² (a ~70% reduction) after twelve months on the combination. The patient remained in progression-free survival at 15 months since diagnosis [1].

- Symptom Resolution: The two reported patients showed not only tumor reduction but also complete resolution of disease symptoms, leading to extended overall survival [3].

Detailed Experimental Workflows

For researchers looking to replicate or build upon these findings, the core methodologies from the key studies are outlined below.

In Vitro Combination Screening

This workflow is used to assess drug sensitivity and synergistic effects in patient-derived cell lines [2].

Key steps for in vitro drug sensitivity testing using resazurin assay [2].

In Vivo Efficacy Assessment

This protocol describes the evaluation of the drug combination in animal models [1] [2].

- Animal Model Generation: Establish orthotopic xenograft models by implanting patient-derived DIPG cells (e.g., SU-DIPG-VI, SF8626) into the brains of immunocompromised mice.

- Dosing Regimen: After tumor engraftment, randomly assign mice to treatment groups:

- Vehicle control

- ONC201 monotherapy

- This compound monotherapy

- ONC201 and this compound combination

- ONC201 is typically administered orally once per week, and this compound is administered daily via oral gavage [2].

- Endpoint Monitoring: The primary endpoint is overall survival, tracked from the start of treatment until a humane endpoint is reached. Tumor volume can be monitored longitudinally using in vivo imaging like MRI [1].

- Post-Mortem Analysis: Upon sacrifice, tumor tissues are collected for downstream analysis, such as western blotting to confirm target engagement (e.g., reduced p-AKT, increased ETC protein degradation) and immunohistochemistry [2].

Research Context and Clinical Translation

- Disease Background: Diffuse Midline Glioma (DMG), including DIPG, is the most lethal pediatric brain cancer, with a median survival of only 9-11 months post-diagnosis and no FDA-approved drugs [1] [4] [3]. The need for effective therapies is urgent.

- Genomic Influences on Response: Preclinical data suggests that PIK3CA mutations are associated with increased sensitivity to ONC201, whereas TP53 mutations may confer resistance [2]. This highlights the potential for biomarker-driven patient stratification.

- Current Clinical Status: The powerful preclinical and early clinical data for this combination provided the direct rationale for the ongoing PNOC022 phase II clinical trial (NCT05009992) [1] [2]. This study is investigating the safety and efficacy of ONC201 in combination with this compound for patients with H3K27M-mutant DMG at diagnosis and progression.

Key Insights for Research and Development

- Targeting Metabolic Plasticity: This combination strategy is innovative because it attacks a fundamental vulnerability—mitochondrial metabolism—and simultaneously blocks the tumor's primary adaptive resistance pathway. This approach may help overcome the heterogeneity that has plagued other targeted therapies in glioma [4] [2].

- Beyond DIPG: The principle of targeting ClpP is being explored in other cancers. For instance, ClpP is overexpressed in Multiple Myeloma, and novel ClpP agonists have shown anti-tumor activity in vitro and in vivo, suggesting a broader therapeutic applicability [5].

References

- 1. EXTH-12. preclinical and case study examination of the combination of... [pmc.ncbi.nlm.nih.gov]

- 2. ONC201 in Combination with this compound for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 3. POSITIVE DATA FOR this compound IN TWO CHILDHOOD ... [prnewswire.com]

- 4. Targeting the Mitochondria in High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mitochondrial protease ClpP is a promising target for ... [sciencedirect.com]

LC-MS/MS method quantification Paxalisib mouse plasma

Introduction to Paxalisib and the Analytical Method

This compound (also known as GDC-0084) is a dual PI3K and mTOR inhibitor designed to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma [1]. Robust and sensitive bioanalytical methods are essential to support preclinical and clinical development.

The Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method described here has been validated for determining this compound concentrations in mouse plasma, following US FDA guidelines [1]. It offers high sensitivity, selectivity, and a rapid run time, making it suitable for high-throughput pharmacokinetic studies.

Detailed LC-MS/MS Protocol for this compound Quantification

Here is the step-by-step procedure for quantifying this compound in mouse plasma using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction

- Aliquot Plasma: Pipette 50 µL of mouse plasma into a micro-centrifuge tube.

- Add Internal Standard: Add 50 µL of the internal standard (IS) working solution (filgotinib at 1 µg/mL in acetonitrile) to the plasma [1].

- Extract Analyte: Add 500 µL of ethyl acetate to the mixture.

- Vortex and Centrifuge: Vortex-mix the samples for 10 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Collect Organic Layer: Transfer the upper organic layer (approximately 450 µL) to a new clean tube.

- Evaporate and Reconstitute: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 200 µL of the mobile phase (30:70, v/v, 10mM Ammonium Formate:ACN).

- Transfer for Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS injection.

Instrumentation and Chromatography

- LC System: UHPLC system with an autosampler maintained at 10°C. The injection volume is 5 µL [1].

- Analytical Column: Atlantis dC18 column (150 x 4.6 mm, 5 µm particle size) maintained at 40°C [1].

- Mobile Phase: Isocratic elution with a mixture of 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (30:70, v/v) [1].

- Flow Rate: 0.7 mL/min [1].

- Run Time: 2.5 minutes per sample. The retention times are approximately 0.94 minutes for filgotinib (IS) and 1.21 minutes for this compound [1].

Mass Spectrometry Detection

- Ion Source: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Ion Transitions:

- Source Parameters (to be optimized):

- Drying Gas Temperature and Flow

- Nebulizer Pressure

- Capillary Voltage

The following diagram illustrates the complete analytical workflow:

Method Validation Summary

The method was validated as per FDA guidelines, and the results are summarized in the table below [1]:

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1.39 - 2,287 ng/mL [1] |

| Intra-day Precision | 1.42 - 9.61% [1] |

| Inter-day Precision | 4.70 - 9.63% [1] |

| Accuracy | Met acceptance criteria [1] |

| Stability | Stable under tested conditions (bench-top, autosampler, freeze-thaw) [1] |

Application to a Pharmacokinetic Study in Mice

The validated method was successfully applied to characterize the pharmacokinetic profile of this compound in mice following a single oral administration [1].

Key Pharmacokinetic Parameters

The main PK parameters derived from the study are summarized below:

| Pharmacokinetic Parameter | Value (Mean) |

|---|---|

| Tₘₐₓ (Time to Cₘₐₓ) | 2.0 hours [1] |

| t₁/₂ (Elimination Half-life) | 3.2 - 4.2 hours [1] |

| Oral Bioavailability (F) | 71% [1] |

| Clearance (CL/F) | Low [1] |

| Volume of Distribution (Vd/F) | Moderate [1] |

Alternative Method: HPLC-UV

An alternative HPLC-UV method has also been developed and validated. This method uses a Symmetry C18 column (250 x 4.6 mm, 5.0 µm) with a gradient mobile phase at a flow rate of 0.8 mL/min. Detection is at 280 nm, and the calibration range is 111 - 4,989 ng/mL [2]. While less sensitive than LC-MS/MS, HPLC-UV is a robust and cost-effective option for laboratories without mass spectrometry access.

Conclusion

This validated LC-MS/MS method provides a specific and reliable tool for quantifying this compound in mouse plasma. Its successful application in a pharmacokinetic study demonstrates its utility in supporting drug development, revealing that this compound has good oral bioavailability and a moderate half-life in mice.

References

HPLC-UV Method Validation for Paxalisib Determination: Detailed Application Notes and Protocols

Then, I will now begin writing the main body of the article.

Introduction and Background

Paxalisib (formerly GDC-0084) is a novel brain-penetrant inhibitor targeting PI3K and mTOR signaling pathways, currently in Phase II clinical development for glioblastoma and other solid tumors [1]. The critical need for reliable bioanalytical methods to quantify this compound in biological matrices is essential for preclinical development and pharmacokinetic studies. This application note presents a fully validated HPLC-UV method for quantifying this compound in mouse plasma, developed in accordance with FDA regulatory guidelines [1].

The validation of analytical methods is a fundamental requirement in regulated laboratories, providing documented evidence that the method consistently produces reliable results suitable for its intended application [2]. For pharmaceutical analysis, proper validation ensures data integrity, facilitates regulatory compliance, and supports informed decision-making during drug development. This document provides comprehensive application notes and detailed experimental protocols for implementing and validating the HPLC-UV method for this compound determination, specifically designed for researchers and analytical scientists working in drug development.

Methodology and Chromatographic Conditions

Chromatographic System and Conditions

The HPLC-UV method for this compound quantification employs a Symmetry C18 column (250 × 4.6 mm, 5.0 μm) maintained at 40°C, providing optimal separation efficiency and peak symmetry [1]. The mobile phase consists of 10 mM ammonium formate (aqueous component) and acetonitrile (organic component) delivered at a flow rate of 0.8 mL/min under gradient conditions. The injection volume is 20 μL, and detection is achieved using a photo-diode array detector set at the λmax of 280 nm, which provides optimal sensitivity for this compound detection while minimizing matrix interference [1].

The gradient elution program begins with a lower percentage of acetonitrile, gradually increasing to achieve optimal separation of this compound and the internal standard (filgotinib) from potentially interfering plasma components. Under these conditions, the retention times for the internal standard and this compound are 5.9 and 6.5 minutes, respectively, with a total run time of 10 minutes per sample [1]. This relatively short analysis time enables high-throughput processing of the large sample volumes typically generated in pharmacokinetic studies.

Sample Preparation Procedure

The sample preparation employs a liquid-liquid extraction technique that effectively concentrates the analytes while removing potentially interfering plasma matrix components:

- Step 1: Aliquot 100 μL of mouse plasma into a microcentrifuge tube

- Step 2: Add the internal standard (filgotinib) solution at an appropriate concentration

- Step 3: Add ethyl acetate extraction solvent (typically 3-5 times the plasma volume)

- Step 4: Vortex mix vigorously for 2-3 minutes to ensure complete extraction

- Step 5: Centrifuge at 10,000 × g for 10 minutes to achieve phase separation

- Step 6: Transfer the organic (upper) layer to a clean tube

- Step 7: Evaporate to dryness under a gentle stream of nitrogen at 40°C

- Step 8: Reconstitute the residue in an appropriate volume of mobile phase

- Step 9: Vortex mix thoroughly and transfer to autosampler vials for analysis

This extraction procedure demonstrates excellent recovery for both this compound and the internal standard, with ethyl acetate providing optimal extraction efficiency while minimizing co-extraction of interfering plasma components [1].

Method Validation Results

Validation Parameters and Acceptance Criteria

The HPLC-UV method for this compound quantification was systematically validated according to US FDA regulatory guidelines for bioanalytical method validation [1] [2]. The validation process assessed key performance characteristics including specificity, linearity, accuracy, precision, sensitivity, and stability. The method demonstrated excellent performance across all validation parameters, meeting predefined acceptance criteria and confirming its suitability for quantifying this compound in mouse plasma for pharmacokinetic studies.

Table 1: Method Validation Parameters and Results for this compound Quantification

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity range | 111-4,989 ng/mL | R² > 0.99 |

| Lower limit of quantitation (LLOQ) | 111 ng/mL | Accuracy: 80-120%, Precision: ≤20% RSD |

| Intra-day accuracy | 98.5-101.2% | 85-115% of nominal value |

| Intra-day precision | <5% RSD | ≤15% RSD |

| Inter-day accuracy | 97.8-102.1% | 85-115% of nominal value |

| Inter-day precision | <6% RSD | ≤15% RSD |

| Extraction recovery | >85% | Consistent and reproducible |

| Specificity | No interference | No interference at retention times |

Specificity, Linearity, and Sensitivity

The method demonstrated excellent specificity with no interference from endogenous plasma components at the retention times of this compound and the internal standard [1]. This was established by analyzing blank plasma samples from six different lots and confirming the absence of co-eluting peaks. The calibration curve exhibited linear response over the concentration range of 111-4,989 ng/mL with a coefficient of determination (R²) exceeding 0.99, indicating a strong relationship between concentration and detector response [1].

The lower limit of quantification (LLOQ) was established at 111 ng/mL, with both accuracy and precision meeting acceptance criteria [1]. At the LLOQ concentration, the method demonstrated acceptable precision with relative standard deviation (RSD) values ≤20% and accuracy within 80-120% of the nominal concentration, confirming the method's sensitivity for detecting low concentrations of this compound in plasma samples. The signal-to-noise ratio at LLOQ was greater than 10:1, consistent with regulatory recommendations for bioanalytical methods [2].

Accuracy, Precision, and Stability

The method validation included comprehensive assessment of accuracy and precision at four quality control (QC) levels (LLOQ, low, medium, and high) over three separate analytical runs [1]. The intra-day accuracy ranged from 98.5% to 101.2% of nominal values, with precision expressed as RSD <5%. The inter-day accuracy ranged from 97.8% to 102.1% with RSD values <6%, demonstrating excellent method reproducibility over time.

Table 2: Stability of this compound in Mouse Plasma Under Various Conditions

| Stability Condition | Concentration Range | Results | Acceptance Criteria |

|---|---|---|---|

| Short-term (Room temperature) | 4 hours | 95-105% | 85-115% |

| Long-term (-80°C) | 30 days | 93-107% | 85-115% |

| Freeze-thaw (3 cycles) | LQC, MQC, HQC | 90-110% | 85-115% |

| Post-preparative (Autosampler) | 24 hours at 10°C | 94-106% | 85-115% |

Stability studies evaluated this compound under various storage and handling conditions. The analyte demonstrated acceptable stability in mouse plasma through three freeze-thaw cycles, during short-term storage at room temperature for 4 hours, and in the processed samples maintained in the autosampler at 10°C for 24 hours [1]. Long-term stability assessment confirmed this compound stability in plasma for at least 30 days when stored at -80°C. The incurred sample reanalysis demonstrated reproducibility of the method for actual study samples.

Experimental Protocols

Mobile Phase Preparation

Protocol 1: Mobile Phase Preparation

10 mM Ammonium Formate Solution: Weigh 0.63 g of ammonium formate and transfer to a 1-L volumetric flask. Add approximately 900 mL of HPLC-grade water and dissolve completely. Make up to volume with water and mix thoroughly. Filter through a 0.45 μm membrane filter under vacuum.

Acetonitrile Component: Use HPLC-grade acetonitrile without dilution. Filter through a 0.45 μm membrane filter under vacuum.

Degassing: Degas both mobile phase components for 10-15 minutes using sonication or sparging with helium gas to prevent bubble formation during analysis.

Gradient Program: Develop the gradient program as follows: initial condition 30% acetonitrile, linear gradient to 70% acetonitrile over 7 minutes, hold at 70% for 1 minute, return to initial conditions in 0.5 minutes, and re-equilibrate for 1.5 minutes [1].

Standard Solution and Calibration Curve

Protocol 2: Preparation of Standard Solutions and Calibration Curve

Primary Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 10-mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.

Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with acetonitrile to cover the concentration range of 111-4,989 ng/mL.

Calibration Standards: Prepare calibration standards by spiking 90 μL of blank mouse plasma with 10 μL of appropriate working standards to achieve the following concentrations: 111, 222, 555, 1,110, 2,220, 3,330, 4,440, and 4,989 ng/mL.

Quality Control Samples: Prepare QC samples at four concentrations (LLOQ, low, medium, and high) in bulk, aliquot, and store at -80°C until analysis.

Calibration Curve: Process and analyze calibration standards in duplicate. Plot peak area ratio (this compound/IS) versus nominal concentration. Apply linear regression with 1/x² weighting [1].

System Suitability Test

Protocol 3: System Suitability Testing

System Suitability Solution: Prepare a solution containing this compound and internal standard at mid-range concentration.

System Precision: Inject six replicates of the system suitability solution. Calculate %RSD for retention times and peak areas of both this compound and internal standard. Acceptance criteria: %RSD ≤ 2% for retention times and peak areas.

Theoretical Plates: Calculate column efficiency for this compound peak using the formula N = 16(tR/W)², where tR is retention time and W is peak width. Acceptance criteria: N > 2,000.

Tailing Factor: Calculate tailing factor T = W0.05/2f, where W0.05 is peak width at 5% height and f is distance from peak front to retention time. Acceptance criteria: T ≤ 2.0.

Resolution: Calculate resolution between this compound and internal standard. Acceptance criteria: R > 2.0 [2] [3].

Application to Pharmacokinetic Study